
1-Piperidin-4-yltetrazol-5-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidin-4-yltetrazol-5-amine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of 1-Piperidin-4-yltetrazol-5-amine;hydrochloride typically involves multiple steps, starting with the formation of the piperidine ring. One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . The tetrazole ring can be introduced through cycloaddition reactions involving azides and nitriles . Industrial production methods often employ efficient catalytic systems and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
1-Piperidin-4-yltetrazol-5-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium on carbon, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium, rhodium, and iron complexes . Major products formed from these reactions include various substituted piperidines and tetrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1-Piperidin-4-yltetrazol-5-amine;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Piperidin-4-yltetrazol-5-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can act as a pharmacophore, binding to active sites and modulating biological activity . The tetrazole ring can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects . Molecular pathways involved in its action include signal transduction, enzyme inhibition, and receptor activation .
Comparison with Similar Compounds
1-Piperidin-4-yltetrazol-5-amine;hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring with one nitrogen atom, used as a precursor in organic synthesis.
Piperidinone: A ketone derivative of piperidine, used in the synthesis of pharmaceuticals and agrochemicals.
Spiropiperidines: Compounds with a spirocyclic structure, exhibiting unique biological activities and pharmacological properties.
The uniqueness of this compound lies in its combination of the piperidine and tetrazole rings, which provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
1-piperidin-4-yltetrazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6.ClH/c7-6-9-10-11-12(6)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H2,7,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYRMSAOEAOUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=NN=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide](/img/structure/B2883925.png)
![6-[2-(2-Ethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2883926.png)
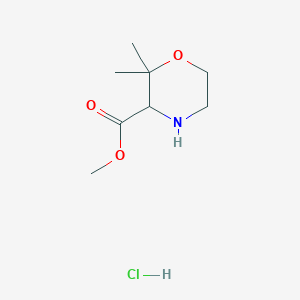
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883928.png)
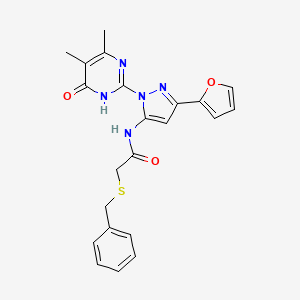
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide](/img/structure/B2883933.png)
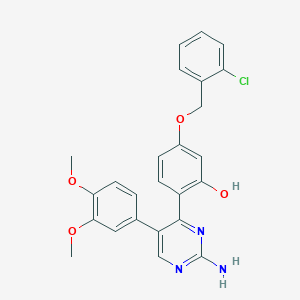
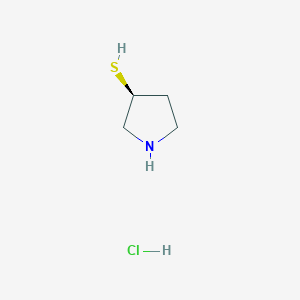
![methyl 4-{2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl}benzoate](/img/structure/B2883937.png)
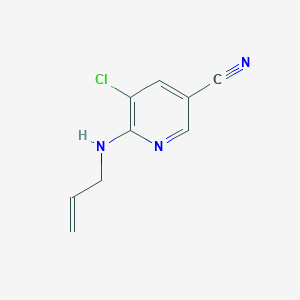
![1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B2883940.png)
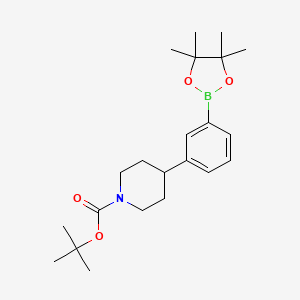
![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)
![2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2883946.png)
